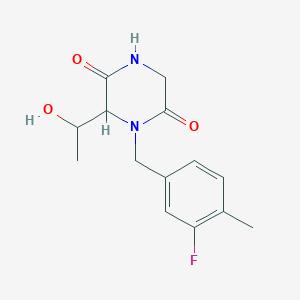![molecular formula C20H30N2O3 B1468269 4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid CAS No. 1252655-69-8](/img/structure/B1468269.png)
4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid
Overview
Description
4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid (abbreviated as 4-TBPPA) is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperazine, a heterocyclic compound formed by the fusion of two pyridine rings. 4-TBPPA is a white, crystalline powder that is insoluble in water and soluble in organic solvents.
Scientific Research Applications
4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. It has also been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, this compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.
Mechanism of Action
4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid is thought to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and blocking its activity. This prevents the breakdown of acetylcholine, a neurotransmitter involved in the regulation of neurotransmission in the brain. This compound is also thought to act as an inhibitor of tyrosinase by binding to the active site of the enzyme and blocking its activity. This prevents the production of melanin in the skin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it is thought that this compound may have a variety of effects on the body. It is believed to have a stimulatory effect on the central nervous system, as it has been found to increase the levels of acetylcholine in the brain. In addition, this compound may have an inhibitory effect on the production of melanin in the skin, as it has been found to inhibit the activity of tyrosinase.
Advantages and Limitations for Lab Experiments
4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available in a crystalline form, making it easier to handle and store. In addition, it is highly soluble in organic solvents, making it easier to dissolve and use in experiments. However, this compound also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively expensive compound, which may limit its use in experiments.
Future Directions
Given the potential applications of 4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid, there are several possible future directions for research. One possible direction is to further study the biochemical and physiological effects of this compound on the body. This could include studies of the effects of this compound on neurotransmission and melanin production in the brain and skin, respectively. In addition, further research could be done to explore the potential applications of this compound in cancer research. Finally, further studies could be done to explore the potential uses of this compound in other areas of scientific research, such as biochemistry, pharmacology, and drug development.
Properties
IUPAC Name |
4-[4-(2-tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)15-8-6-7-9-16(15)21-10-12-22(13-11-21)17(23)14-20(4,5)18(24)25/h6-9H,10-14H2,1-5H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSZKESVIWDZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)



![tert-Butyl 3-[5-(hydroxyamino)-2-pyridinyl]-1-azetidinecarboxylate](/img/structure/B1468193.png)
![(7r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl benzoate](/img/structure/B1468194.png)

![3-[3-Amino-1-(3-fluorophenyl)-1H-indazol-4-yl]-1,3-oxazolidin-2-one](/img/structure/B1468198.png)
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1468199.png)
![3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468200.png)
![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)
![tert-Butyl 3-[3-(methoxycarbonyl)benzyl]-1-pyrrolidinecarboxylate](/img/structure/B1468205.png)
![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)
![2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468207.png)
